molecular formula C16H23NO B5875296 N-cycloheptyl-2,4-dimethylbenzamide CAS No. 701224-21-7

N-cycloheptyl-2,4-dimethylbenzamide

Cat. No.: B5875296
CAS No.: 701224-21-7
M. Wt: 245.36 g/mol
InChI Key: JVGJSOKZKSVFJK-UHFFFAOYSA-N
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Description

N-cycloheptyl-2,4-dimethylbenzamide: is an organic compound characterized by a benzamide core structure with a cycloheptyl group attached to the nitrogen atom and two methyl groups at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2,4-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Acid Chloride: Large quantities of 2,4-dimethylbenzoic acid are converted to the acid chloride using thionyl chloride.

    Continuous Flow Amidation: The acid chloride is continuously fed into a reactor containing cycloheptylamine and a base, allowing for efficient and scalable production of the target compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cycloheptyl-2,4-dimethylbenzamide can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH₄), resulting in the formation of amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

N-cycloheptyl-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to elicit a biological response.

    Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

    N-cycloheptyl-3,4-dimethylbenzamide: Similar structure but with methyl groups at the 3 and 4 positions.

    N-cycloheptyl-2,5-dimethylbenzamide: Methyl groups at the 2 and 5 positions.

    N-cycloheptyl-2,6-dimethylbenzamide: Methyl groups at the 2 and 6 positions.

Uniqueness: N-cycloheptyl-2,4-dimethylbenzamide is unique due to the specific positioning of the methyl groups at the 2 and 4 positions, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-cycloheptyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-9-10-15(13(2)11-12)16(18)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGJSOKZKSVFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358930
Record name N-cycloheptyl-2,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701224-21-7
Record name N-cycloheptyl-2,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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